Trifarotene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Trifarotene is a novel retinoid with promising applications in dermatology. Unlike traditional retinoids, trifarotene exhibits selectivity for retinoic acid receptor gamma (RARγ) []. This specific targeting offers potential advantages in terms of efficacy and tolerability. Here's a breakdown of the scientific research surrounding trifarotene:

Acne Treatment

One of the most well-studied applications of trifarotene is in treating acne. Studies have shown its effectiveness in managing moderate facial and truncal acne []. Trifarotene's mechanism of action involves regulating multiple skin functions, including keratinocyte differentiation, proliferation, and maturation []. It also possesses comedolytic properties, promoting the unclogging of pores, a key factor in acne reduction [].

Clinical trials have demonstrated trifarotene's efficacy with a good safety profile. A 52-week study found trifarotene to be safe and well-tolerated, with minimal side effects compared to the placebo group []. This research suggests trifarotene could be a valuable addition to the acne treatment armamentarium.

Beyond Acne: Potential Applications

The research on trifarotene extends beyond acne treatment. Studies are exploring its potential role in managing other skin conditions like lamellar ichthyosis, a genetic disorder characterized by abnormal keratinization []. Trifarotene's ability to promote keratinocyte cohesion makes it a potential therapeutic candidate for this condition [].

Furthermore, researchers are investigating the effect of trifarotene on cutaneous T-cell lymphomas (CTCLs) []. CTCLs are a group of non-Hodgkin lymphomas affecting the skin. Trifarotene's ability to induce cell death (apoptosis) and differentiation in cancer cells suggests a possible role in CTCL treatment, although further research is needed [].

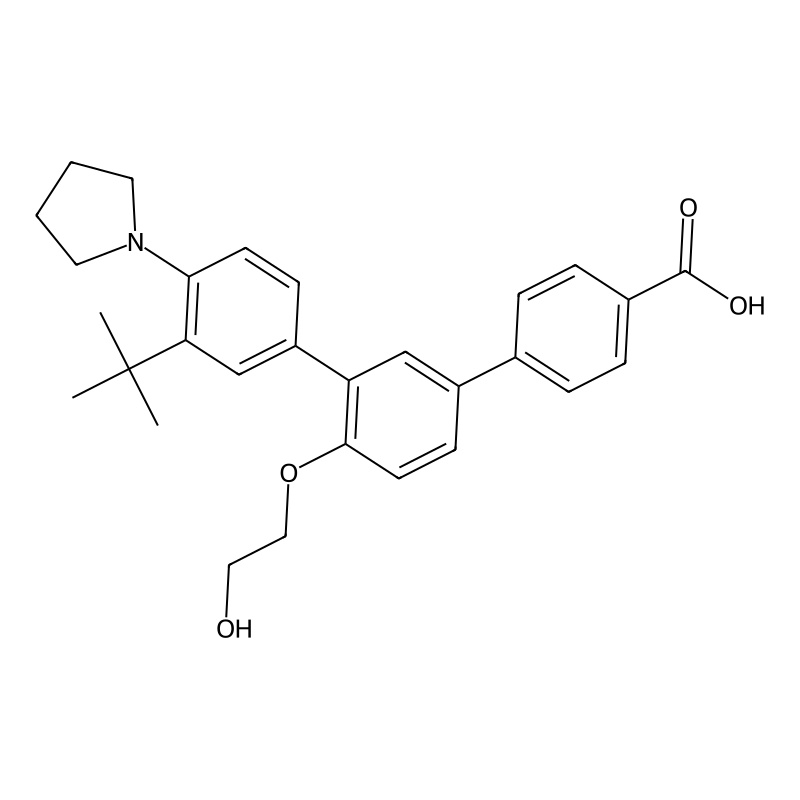

Trifarotene is a novel retinoid classified as a fourth-generation retinoic acid receptor agonist, specifically targeting the retinoic acid receptor-gamma (RAR-γ). Its chemical structure is defined as 3”-tert-butyl-4’-(2-hydroxy-ethoxy)-4”-pyrrolidin-1-yl-[1,1’,3’,1”]terphenyl-4-carboxylic acid, with a molecular formula of C29H33NO4 and a molecular weight of 459.58 g/mol. Trifarotene appears as a white to slightly yellow powder with a melting point of approximately 245°C and is practically insoluble in water .

As a potent and selective agonist of RAR-γ, trifarotene exhibits significantly lower activity at RAR-β and RAR-α, with ratios of 16-fold and 65-fold less activity, respectively. Unlike many other retinoids, it shows no activity on retinoid X receptors (RXRs) .

Trifarotene binds selectively to RAR-γ, a nuclear receptor present in skin cells. This binding triggers a cascade of cellular events leading to several effects beneficial for acne treatment:

- Increased cell turnover: Trifarotene stimulates keratinocyte differentiation, promoting the shedding of dead skin cells that can clog pores [].

- Reduced sebum production: It downregulates the activity of sebaceous glands, leading to decreased oil production on the skin [].

- Anti-inflammatory effects: Trifarotene modulates the immune response in the skin, reducing inflammation associated with acne lesions [].

Trifarotene interacts primarily through its agonistic action on RAR-γ, leading to the dimerization of the receptor. This dimer binds to specific DNA regulatory sequences known as retinoic acid response elements (RAREs), which modulate the expression of various genes involved in epidermal differentiation, keratinization, and inflammatory responses .

The compound is metabolized rapidly in the liver, primarily by cytochrome P450 enzymes such as CYP2C9, CYP3A4, and CYP2C8. The elimination half-life ranges from 2 to 9 hours in systemic circulation but exceeds 24 hours in human keratinocytes .

Trifarotene exhibits several biological activities that make it effective in dermatological applications:

- Comedolytic Action: It promotes keratinocyte migration and reduces intercellular adhesion by downregulating dystonin, which weakens hemidesmosomes. This mechanism is crucial for its effectiveness in treating acne vulgaris .

- Anti-inflammatory Effects: Trifarotene modulates immune responses by increasing the expression of transforming growth factor-beta and interleukin-4, contributing to its anti-inflammatory properties .

- Skin Hydration: It enhances skin hydration by inducing aquaporin-3 channels and peptidyl arginine deiminase 1, thereby improving the skin barrier function .

- Apoptosis Induction: In cutaneous T-cell lymphomas, trifarotene has been shown to promote apoptosis through the upregulation of caspases .

The synthesis of trifarotene involves several steps typical for creating complex organic molecules. The process generally includes:

- Formation of Terphenyl Framework: The initial step involves constructing the terphenyl backbone through coupling reactions.

- Introduction of Functional Groups: Subsequent steps introduce the tert-butyl group and the hydroxyl ethoxy moiety using standard organic synthesis techniques.

- Final Carboxylic Acid Formation: The final step involves converting an intermediate into the carboxylic acid form, yielding trifarotene .

These synthetic routes are optimized for yield and purity to ensure the compound's efficacy in clinical applications.

Trifarotene is primarily used in dermatology for:

- Acne Treatment: It is effective in managing acne vulgaris due to its comedolytic properties.

- Ichthyosis Treatment: Trifarotene has shown promise in treating lamellar ichthyosis by promoting keratinocyte cohesion through increased transglutaminase 1 expression.

- Cutaneous T-cell Lymphomas: Its ability to induce apoptosis makes it a candidate for treating certain skin cancers .

Studies on trifarotene have indicated minimal systemic absorption when applied topically, which helps mitigate adverse effects commonly associated with systemic retinoid therapy. Pharmacokinetic studies reveal that systemic concentrations are low and do not accumulate significantly over time. The compound's interactions with other drugs primarily involve its metabolism via cytochrome P450 enzymes; thus, caution is advised when co-administering with known inhibitors of these enzymes .

Trifarotene shares similarities with other retinoids but is distinguished by its selective action on RAR-γ. Below is a comparison with similar compounds:

| Compound Name | Generation | Target Receptor | Unique Features |

|---|---|---|---|

| Tretinoin | First | RAR-α | Broad-spectrum activity; used for acne and aging |

| Adapalene | Third | RAR-β | Less irritation; often used for acne treatment |

| Tazarotene | Third | RAR-α/RAR-β | Anti-inflammatory properties; used for psoriasis |

| Bexarotene | Third | RAR-β/RXR | Used in cancer treatment; dual receptor activity |

| Trifarotene | Fourth | RAR-γ | Highly selective; unique pathways influencing hydration and adhesion |

Trifarotene's specificity for RAR-γ allows it to influence pathways related to skin hydration and cell adhesion that are not typically affected by other retinoids, making it a unique option in dermatological therapies .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of ichthyoses

Treatment of acne

Pharmacology

MeSH Pharmacological Classification

ATC Code

D10 - Anti-acne preparations

D10A - Anti-acne preparations for topical use

D10AD - Retinoids for topical use in acne

D10AD06 - Trifarotene

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Retinoic acid receptor (RAR)

NR1B3 (RARG) [HSA:5916] [KO:K08529]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Trifarotene is eliminated primarily in the feces.

Metabolism Metabolites

Wikipedia

Cholanic_acid

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Blume-Peytavi U, Fowler J, Kemény L, Draelos Z, Cook-Bolden F, Dirschka T, Eichenfield L, Graeber M, Ahmad F, Alió Saenz A, Rich P, Tanghetti E. Long-term safety and efficacy of trifarotene 50 μg/g cream, a first-in-class RAR-γ selective topical retinoid, in patients with moderate facial and truncal acne. J Eur Acad Dermatol Venereol. 2019 Jul 15. doi: 10.1111/jdv.15794. [Epub ahead of print] PubMed PMID: 31306527.

3: Tan J, Thiboutot D, Popp G, Gooderham M, Lynde C, Del Rosso J, Weiss J, Blume-Peytavi U, Weglovska J, Johnson S, Parish L, Witkowska D, Sanchez Colon N, Alió Saenz A, Ahmad F, Graeber M, Stein Gold L. Randomized phase 3 evaluation of trifarotene 50 μg/g cream treatment of moderate facial and truncal acne. J Am Acad Dermatol. 2019 Jun;80(6):1691-1699. doi: 10.1016/j.jaad.2019.02.044. Epub 2019 Feb 22. PubMed PMID: 30802558.

4: Balak DMW. Topical trifarotene: a new retinoid. Br J Dermatol. 2018 Aug;179(2):231-232. doi: 10.1111/bjd.16733. PubMed PMID: 30141539.

5: Aubert J, Piwnica D, Bertino B, Blanchet-Réthoré S, Carlavan I, Déret S, Dreno B, Gamboa B, Jomard A, Luzy AP, Mauvais P, Mounier C, Pascau J, Pelisson I, Portal T, Rivier M, Rossio P, Thoreau E, Vial E, Voegel JJ. Nonclinical and human pharmacology of the potent and selective topical retinoic acid receptor-γ agonist trifarotene. Br J Dermatol. 2018 Aug;179(2):442-456. doi: 10.1111/bjd.16719. Epub 2018 Jul 4. PubMed PMID: 29974453.

6: Thoreau E, Arlabosse JM, Bouix-Peter C, Chambon S, Chantalat L, Daver S, Dumais L, Duvert G, Feret A, Ouvry G, Pascau J, Raffin C, Rodeville N, Soulet C, Tabet S, Talano S, Portal T. Structure-based design of Trifarotene (CD5789), a potent and selective RARγ agonist for the treatment of acne. Bioorg Med Chem Lett. 2018 Jun 1;28(10):1736-1741. doi: 10.1016/j.bmcl.2018.04.036. Epub 2018 Apr 15. PubMed PMID: 29706423.